molecular formula C17H17NO2 B12573499 1-(10H-Phenoxazin-10-YL)pentan-1-one CAS No. 194241-91-3

1-(10H-Phenoxazin-10-YL)pentan-1-one

Cat. No.: B12573499
CAS No.: 194241-91-3
M. Wt: 267.32 g/mol
InChI Key: FNQLZEPNXBUXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10H-Phenoxazin-10-YL)pentan-1-one is a heterocyclic compound featuring a phenoxazine core substituted with a pentan-1-one moiety. Phenoxazine consists of a dibenzo-1,4-oxazine structure, where oxygen and nitrogen atoms are incorporated into the fused aromatic system.

Properties

CAS No.

194241-91-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-phenoxazin-10-ylpentan-1-one

InChI

InChI=1S/C17H17NO2/c1-2-3-12-17(19)18-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3

InChI Key

FNQLZEPNXBUXAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

The synthesis of 1-(10H-Phenoxazin-10-YL)pentan-1-one involves several steps, starting from phenoxazine. One common method involves the reaction of phenoxazine with pentanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(10H-Phenoxazin-10-YL)pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(10H-Phenoxazin-10-YL)pentan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(10H-Phenoxazin-10-YL)pentan-1-one involves its interaction with molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features :

  • Structure: The pentanone chain (five carbons) distinguishes it from shorter-chain analogs like 1-(10H-phenoxazin-10-yl)ethan-1-one (two carbons) .
  • Synthesis: Likely synthesized via nucleophilic substitution or coupling reactions, similar to microwave-assisted methods used for ethanone-phenoxazine derivatives .
  • Applications: Phenoxazine derivatives are employed in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs), as seen in patents involving related structures .

Structural Variations and Substituent Effects

Phenoxazine Derivatives
  • 1-(10H-Phenoxazin-10-YL)ethan-1-one: Shorter ethanone chain (C2) reduces steric hindrance, favoring planar molecular conformations. NMR data (e.g., I3C NMR) confirms the ketone functionalization . Applications: Intermediate for OLED materials or pharmaceuticals.
Phenothiazine Derivatives

Phenothiazines differ by replacing oxygen with sulfur, enhancing electron-donating capacity and redox activity. Key examples include:

  • 1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-one: A phenylbutanone substituent introduces π-π stacking capability, useful in optoelectronic materials .
  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Ethynyl linkage with a nitro group enhances conjugation, confirmed by X-ray crystallography (triclinic P1 space group, a = 8.1891 Å, b = 8.2417 Å) .
  • 1-(10H-Phenothiazin-2-yl)propan-1-one: Propane chain balances flexibility and rigidity; listed in safety databases (CAS 92-33-1) with 100% purity .
Material Science
  • OLEDs: Phenoxazine derivatives are patented as TADF emitters due to their donor-acceptor electronic structures .
  • Crystal Engineering: Phenothiazines with ethynyl substituents exhibit planarized conformations, critical for charge transport in semiconductors .

Physical and Spectroscopic Data

Compound Molecular Formula Molecular Weight Key Data Reference
1-(10H-Phenoxazin-10-YL)ethan-1-one C14H11NO2 225.24 I3C NMR confirmed ketone linkage
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C20H12N2O2S 344.39 Triclinic P1, θmax = 0.595°
1-(10-Methyl-10H-phenothiazin-2-yl)ethan-1-one C15H13NOS 255.33 CAS 25324-52-1, EINECS 246-847-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.